N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide
Description
N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-9(2)22-14(6-7-18-22)16(23)19-10(3)15-20-12-5-4-11(17)8-13(12)21-15/h4-10H,1-3H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVOIZCZXQSQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC(C)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzimidazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine derivatives with 1,3-diketones under reflux conditions.
Coupling of Benzimidazole and Pyrazole Rings:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide undergoes several types of chemical reactions:
Substitution: The chlorine atom in the benzimidazole ring can be substituted with various nucleophiles, including amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is explored for use in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used in medicinal chemistry.
Uniqueness
N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide is unique due to its combined benzimidazole and pyrazole structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
